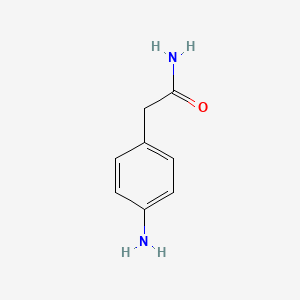

2-(4-Aminophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBGLBYZHLKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285527 | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-76-7 | |

| Record name | 6633-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Aminophenyl)acetamide: Chemical Properties and Structure

N-(4-Aminophenyl)acetamide is a significant organic compound, serving as a crucial intermediate in the synthesis of various commercial products.[1][2] It is particularly vital in the pharmaceutical industry as a precursor to analgesics and antipyretics, most notably paracetamol (acetaminophen), and in the manufacturing of azo dyes and pigments.[1][3][4][5] This guide provides a detailed overview of its chemical and structural properties for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

N-(4-Aminophenyl)acetamide is an amino derivative of acetanilide, featuring an acetamide group and an amino group in a para position on a benzene ring.[2][3]

-

Synonyms: 4-Aminoacetanilide, p-Aminoacetanilide, 4-Acetamidoaniline, N-Acetyl-p-phenylenediamine[7][8][9][10][11]

Caption: 2D structure of N-(4-Aminophenyl)acetamide.

Core Chemical Properties

The physicochemical properties of N-(4-Aminophenyl)acetamide are summarized in the table below. These characteristics are essential for its handling, purification, and application in synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 150.18 g/mol | [3][9][11][12] |

| Appearance | White to off-white or pink to brown crystalline powder/solid. | [1][3][6][13] |

| Melting Point | 159 - 167 °C | [3][6][11][12][13][14] |

| Boiling Point | 267 °C | [3][10][13] |

| Density | ~1.14 - 1.19 g/cm³ | [3][13] |

| Flash Point | 150 - 195 °C | [12][13] |

| Water Solubility | 0.1 - 1 g/100 mL at 25 °C (Slightly soluble) | [1][3][10][13] |

| pKa (Predicted) | 14.75 ± 0.70 | [15][16] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of N-(4-Aminophenyl)acetamide.

A prevalent and reliable method for synthesizing N-(4-Aminophenyl)acetamide is the chemical reduction of p-nitroacetanilide.[4][17] Iron powder in an acidic medium is a classic and effective reducing agent for this transformation.[17][18]

Methodology:

-

Setup: A reaction vessel is charged with iron filings (125 g), water (500 mL), and 40% acetic acid (8 mL). The mixture is heated to boiling with vigorous agitation.[18]

-

Addition of Reactant: Moist p-nitroacetanilide (180 g) is added to the boiling mixture in small portions to control the exothermic reaction.[18]

-

Reaction: Boiling is maintained for approximately 10 minutes after the final addition. The reaction is complete when a spot of the solution on filter paper appears colorless.[18]

-

Workup: The mixture is cooled to 70°C. Sodium carbonate is carefully added until the solution is alkaline. This step is temperature-sensitive; adding it at boiling or in excess can cause hydrolysis of the product.[18]

-

Purification: A minimal amount of ammonium sulfide is added to precipitate any remaining iron salts. The hot mixture is then filtered to remove the iron sludge.[18]

-

Isolation: The filtrate is concentrated by evaporation to a volume of about 400 mL. Upon cooling, N-(4-Aminophenyl)acetamide crystallizes as long needles. The product is collected by filtration.[18]

A "green" synthesis alternative involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH₄Cl) in water.[3] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method.[3]

Caption: General workflow for the synthesis of N-(4-Aminophenyl)acetamide.

The identity and purity of synthesized N-(4-Aminophenyl)acetamide can be confirmed through several analytical techniques.

-

Titration: Purity can be quantitatively determined by titration with perchloric acid (HClO₄).[6][12]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Characteristic absorption bands for the amide N-H stretch are observed in the range of 3280-3369 cm⁻¹.[4][6]

-

UV-Visible Spectroscopy: In solution, the compound exhibits characteristic UV absorption maxima at approximately 206 nm and 246 nm.[4]

-

Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight. Electron ionization typically shows a molecular ion peak (M+H)⁺ at m/z 151.1 and a significant fragment from the loss of the acetyl group at m/z 109.1.[4]

Applications and Biological Relevance

While N-(4-Aminophenyl)acetamide itself does not have major direct therapeutic applications, its role as a synthetic intermediate is critical.

-

Pharmaceuticals: It is a key building block in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] It is also a starting material for synthesizing other biologically active molecules, such as certain beta-lactams and benzothiazole derivatives which have shown anti-inflammatory properties.[2][3]

-

Dye Industry: The compound is used to produce various dyes, including dispersed and acid-resistant dyes.[2][9][10][17]

-

Metabolism: It has been identified as a human and bacterial xenobiotic metabolite, indicating its formation during the breakdown of other chemical compounds in biological systems.[8]

References

- 1. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoacetanilide, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. 4'-Aminoacetanilide, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 4'-Aminoacetanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminoacetanilide | Cas No. 122-80-5 | N-(4-Aminophenyl)acetamide | N-Acetyl-p-phenylenediamine | p-aminoacetanilide [sarex.com]

- 10. CAS # 122-80-5, 4'-Aminoacetanilide, 4-Acetamidoaniline, N-(4-Aminophenyl)acetamide, N-Acetyl-p-phenylenediamine - chemBlink [chemblink.com]

- 11. 4′-Aminoacetanilid 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 122-80-5 CAS | 4-AMINOACETANILIDE | Amines & Amine Salts | Article No. 01012 [lobachemie.com]

- 13. echemi.com [echemi.com]

- 14. N-(4-aminophenyl)acetamide [stenutz.eu]

- 15. 4'-Aminoacetanilide CAS#: 122-80-5 [amp.chemicalbook.com]

- 16. 4'-Aminoacetanilide CAS#: 122-80-5 [m.chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Aminoacetanilide

This technical guide provides a comprehensive overview of 4-Aminoacetanilide (CAS No: 122-80-5), a pivotal chemical intermediate. It details the compound's physicochemical properties, outlines detailed experimental protocols for its synthesis, and illustrates its role as a precursor in various manufacturing processes. This document is intended to serve as a key resource for professionals in research and development.

Core Compound Identification and Properties

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is an aromatic amine derivative essential for numerous synthetic applications.[1] Its structure, featuring both an acetylamino and a primary amino group on a phenyl ring, allows for versatile chemical transformations.[1]

Chemical and Physical Data

The fundamental properties of 4-Aminoacetanilide are summarized below, providing essential data for laboratory and industrial applications.

| Identifier | Value | Source |

| CAS Number | 122-80-5 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O | [2][3] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| IUPAC Name | N-(4-aminophenyl)acetamide | [4] |

| Synonyms | p-Aminoacetanilide, 4-Acetamidoaniline, N-Acetyl-p-phenylenediamine | [2][4][5] |

| Physical Property | Value | Source |

| Appearance | White to pink or brown crystalline powder/solid.[4][5][6][7] | [4][5][6][7] |

| Melting Point | 159-167 °C | [2][8][9] |

| Boiling Point | 267 °C (513 °F) at 760 mmHg | [4][5] |

| Solubility in Water | 0.1-1 g/100 mL at 25 °C | [5][8] |

| Density | ~1.203 g/cm³ | [8] |

Synthesis of 4-Aminoacetanilide: Experimental Protocols

The most common and well-documented laboratory synthesis of 4-Aminoacetanilide involves the reduction of 4-nitroacetanilide. This itself is typically prepared via the nitration of acetanilide, a precursor synthesized from aniline. The entire workflow, from aniline to the final product, is a multi-step process.

Logical Workflow: From Aniline to 4-Aminoacetanilide

The following diagram illustrates the high-level logical workflow for the synthesis process.

Caption: Multi-step synthesis workflow from aniline to 4-aminoacetanilide.

Protocol 1: Preparation of 4-Nitroacetanilide from Acetanilide

This preliminary step is required to produce the intermediate for the final reduction.

Methodology:

-

In an Erlenmeyer flask, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

-

Add 5 cm³ of concentrated sulfuric acid with constant stirring. The solution will become warm. Cool this solution to between 0-2°C using an ice-salt bath.

-

Separately, prepare a cold nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid.

-

Add the cold nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature is maintained below 10°C throughout the addition.

-

After the addition is complete, remove the flask from the cooling bath and let it stand at room temperature for one hour.

-

Pour the reaction mixture into 50 cm³ of cold water or crushed ice while stirring. The crude 4-nitroacetanilide will precipitate.[10]

-

Filter the precipitate using a Büchner funnel and wash it with cold water until the filtrate is free of acid (test with litmus paper).

-

The crude product can be purified by recrystallization from ethyl alcohol.[10]

Protocol 2: Reduction of 4-Nitroacetanilide to 4-Aminoacetanilide

This protocol details the final reduction step to yield the target compound.

Methodology using Iron Filings:

-

Heat a mixture of 500 mL of water, 125 g of iron filings, and 8 mL of 40% acetic acid to boiling in a vessel equipped with an efficient agitator.[2]

-

To the boiling mixture, add 180 g of moist 4-nitroacetanilide in small portions.[2]

-

Continue boiling for 10 minutes after the final addition. At this point, a spot test of the solution on filter paper should be colorless.[2]

-

Cool the solution to 70°C and add sodium carbonate until the mixture is alkaline. Avoid adding sodium carbonate at boiling temperatures or in excess to prevent hydrolysis of the product.[2]

-

Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A drop tested on filter paper should show no coloration with sodium sulfide.[2]

-

Filter the hot reaction mixture to remove the iron sludge.[2]

-

Evaporate the filtrate to a volume of approximately 400 mL and allow it to cool. 4-Aminoacetanilide will crystallize as long needles.[2]

-

A second crop of crystals can be obtained by further evaporating the mother liquor.[2]

Applications in Pharmaceutical and Chemical Industries

4-Aminoacetanilide is a versatile intermediate with significant applications in both the pharmaceutical and dye industries.[6] Its dual functional groups make it a valuable building block for complex organic molecules.

Role as a Pharmaceutical Intermediate

The diagram below illustrates the central role of 4-Aminoacetanilide as a precursor in the synthesis of important pharmaceutical compounds.

Caption: Role of 4-Aminoacetanilide as a key intermediate in synthesis.

-

Paracetamol Synthesis: 4-Aminoacetanilide is a key semi-product used to manufacture N-(4-hydroxyphenyl) acetamide, commonly known as paracetamol.[11] The synthesis involves converting the primary amine on 4-aminoacetanilide into a diazonium salt, which is subsequently hydrolyzed to yield the hydroxyl group of paracetamol.[7]

-

Beta-Lactam Synthesis: The compound serves as a starting material for synthesizing various beta-lactam structures, which are core components of many antibiotics.[6][7]

-

Dye and Pigment Industry: It is used as an intermediate in the production of azo dyes and other pigments.[6][12]

-

Metabolite: 4-Aminoacetanilide is recognized as a human urinary metabolite and a bacterial xenobiotic metabolite, indicating its relevance in toxicological and metabolic studies.[4]

Analytical and Quality Control

Purity assessment of 4-Aminoacetanilide is critical, especially for pharmaceutical applications where high-purity intermediates (>98%) are required.[1] Several analytical techniques are employed for its characterization and quality control:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid like phosphoric acid (or formic acid for MS-compatibility).[5]

-

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible (UV/VIS) Spectroscopy, and Mass Spectrometry (MS) are used for structural identification and characterization.[11]

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. 4 -Aminoacetanilide 99 122-80-5 [sigmaaldrich.com]

- 4. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminoacetanilide | SIELC Technologies [sielc.com]

- 6. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 9. 400600250 [thermofisher.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. chemneo.com [chemneo.com]

Synthesis of N-(4-Aminophenyl)acetamide from 4-Nitroacetanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of N-(4-aminophenyl)acetamide, a significant intermediate in the pharmaceutical and dye industries. The synthesis involves the reduction of 4-nitroacetanilide, a process for which multiple effective protocols have been developed. This document details two established methods for this conversion, offering a comparative analysis of their reagents, conditions, and yields.

Introduction

N-(4-aminophenyl)acetamide, also known as 4-aminoacetanilide, is a crucial building block in organic synthesis. Its applications are widespread, ranging from the production of azo dyes to the synthesis of various pharmaceutical compounds. The molecule features both an amino and an acetamido group attached to a benzene ring at the para position, making it a versatile precursor for further chemical modifications. The most common and economically viable route to N-(4-aminophenyl)acetamide is through the reduction of the nitro group of 4-nitroacetanilide. This guide will explore the chemical principles and practical execution of this important transformation.

Overall Reaction Scheme

The synthesis of N-(4-aminophenyl)acetamide from 4-nitroacetanilide is a single-step reduction reaction. The core of this transformation is the conversion of the nitro group (-NO₂) to a primary amine group (-NH₂). This is typically achieved using a metal catalyst in an acidic or neutral medium.

The general reaction is as follows:

This guide will focus on two prevalent methods for this reduction: one employing iron in the presence of a weak acid and another utilizing zinc powder with a neutral salt.

Experimental Protocols

Detailed methodologies for two distinct and reliable reduction procedures are provided below. These protocols are based on established laboratory practices and offer a clear path to the successful synthesis of N-(4-aminophenyl)acetamide.

Method 1: Reduction with Iron and Acetic Acid

This classic and robust method utilizes iron filings as the reducing agent in the presence of acetic acid, which serves to activate the iron surface and provide a proton source.

Materials:

-

4-Nitroacetanilide

-

Iron filings

-

40% Acetic acid

-

Water

-

Sodium carbonate

-

Ammonium sulfide solution

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.[1]

-

In small portions, add 180 g of moist 4-nitroacetanilide to the boiling mixture with vigorous agitation.[1]

-

After the final addition of 4-nitroacetanilide, continue boiling for an additional 10 minutes. The completion of the reaction can be monitored by spotting the solution on filter paper; a colorless spot indicates the absence of the starting material.[1]

-

Cool the reaction mixture to 70°C and carefully add sodium carbonate until the solution is alkaline to litmus paper. Avoid adding sodium carbonate at 100°C or in excess, as this may lead to the hydrolysis of the product.[1]

-

To precipitate any remaining iron salts, add a minimal amount of ammonium sulfide solution until a drop of the mixture no longer gives a coloration with sodium sulfide on a filter paper.[1]

-

Filter the hot reaction mixture to remove the iron sludge.

-

Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool. N-(4-aminophenyl)acetamide will crystallize as long needles.[1]

-

Collect the crystals by filtration. A second crop of crystals can be obtained by further evaporation of the mother liquor.[1]

-

Dry the product to a constant weight. The expected yield is approximately 55% of the theoretical yield (80-90 g).[1]

Method 2: Reduction with Zinc and Ammonium Chloride

This method offers a "greener" alternative, proceeding under neutral conditions in an aqueous medium.

Materials:

-

4-Nitroacetanilide

-

Zinc dust

-

Ammonium chloride

-

Ethanol

-

Water

-

Chloroform

Procedure:

-

In a suitable reaction flask, mix 1.8 g (0.01 mole) of 4-nitroacetanilide with 1 g (0.018 mole) of ammonium chloride, 25 mL of distilled water, and 5 mL of ethanol.

-

With constant stirring, add 1.3 g (0.02 mole) of zinc dust to the mixture over a period of 15 minutes.

-

Continue stirring the mixture for an additional 10 minutes after the complete addition of zinc dust.

-

Upon completion of the reaction, filter the mixture to remove the unreacted zinc and other solid byproducts.

-

Extract the filtrate with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude N-(4-aminophenyl)acetamide.

-

The crude product can be further purified by recrystallization from hot water or ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two described synthetic methods, allowing for a direct comparison of their efficiencies and requirements.

| Parameter | Method 1: Iron/Acetic Acid | Method 2: Zinc/Ammonium Chloride |

| Starting Material | 4-Nitroacetanilide | 4-Nitroacetanilide |

| Molar Mass ( g/mol ) | 180.16 | 180.16 |

| Reducing Agent | Iron filings | Zinc dust |

| Catalyst/Medium | Acetic acid/Water | Ammonium chloride/Water/Ethanol |

| Reaction Temperature | Boiling (approx. 100°C) | Room Temperature |

| Reaction Time | ~10 minutes after addition | ~25 minutes |

| Product | N-(4-aminophenyl)acetamide | N-(4-aminophenyl)acetamide |

| Molar Mass ( g/mol ) | 150.18 | 150.18 |

| Reported Yield | 55% | Not explicitly stated for this substrate, but generally moderate for similar reductions. |

| Work-up Procedure | Filtration, neutralization, crystallization | Filtration, extraction, evaporation |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of N-(4-aminophenyl)acetamide.

Caption: Comparative workflow for the synthesis of N-(4-aminophenyl)acetamide.

Conclusion

The reduction of 4-nitroacetanilide to N-(4-aminophenyl)acetamide is a fundamental and well-established transformation in organic chemistry. Both the iron/acetic acid and zinc/ammonium chloride methods provide effective routes to the desired product. The choice between these methods may depend on factors such as scale, available equipment, and considerations for waste disposal. The iron-based method is a classic, high-yielding procedure suitable for large-scale synthesis, while the zinc-based method offers a milder and more environmentally benign alternative. This guide provides the necessary technical details for researchers and professionals to confidently perform this synthesis and adapt it to their specific needs.

References

Spectroscopic data of 2-(4-Aminophenyl)acetamide (FTIR, NMR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Aminophenyl)acetamide, also known as 4'-aminoacetanilide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of organic compounds. This document presents Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3368 - 3280 | N-H stretching | Amide and Amine |

| 3126 - 3061 | C-H stretching | Aromatic |

| 1651 | C=O stretching | Amide I |

| 1597 | N-H bending | Amine |

| 1558 | N-H bending | Amide II |

| 1516 | C=C stretching | Aromatic |

| 1442 | C-H bending | CH₃ |

| 1373 | C-N stretching | Aromatic amine |

| 1265 | C-N stretching | Amide III |

| 833 | C-H out-of-plane bending | p-disubstituted benzene |

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.47 | s | 1H | -NH- (Amide) |

| 7.21 | d, J=8.4 Hz | 2H | Ar-H (ortho to -NHCOCH₃) |

| 6.53 | d, J=8.4 Hz | 2H | Ar-H (ortho to -NH₂) |

| 4.87 | s | 2H | -NH₂ (Amine) |

| 1.98 | s | 3H | -CH₃ (Acetyl) |

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 167.9 | C=O (Amide) |

| 145.8 | C-NH₂ |

| 128.9 | C-NHCOCH₃ |

| 120.8 | CH (ortho to -NHCOCH₃) |

| 113.8 | CH (ortho to -NH₂) |

| 24.1 | CH₃ (Acetyl) |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Interpretation |

| 151.1 | [M+1]⁺ (Molecular ion + H) |

| 150.1 | [M]⁺ (Molecular ion) |

| 109.1 | [M - COCH₂]⁺ |

| 108.0 | [M - CH₂CO]⁺ |

| 92.0 | [C₆H₆N]⁺ |

| 65.0 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their initialization and self-check procedures.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

-

Cleaning: Thoroughly clean the ATR crystal and the pressure clamp after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Use a 90° pulse.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Mass Spectrometry

This protocol describes a general procedure for analyzing a solid sample using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. The probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by a detector, which generates a signal proportional to the abundance of each ion.

-

Data Acquisition and Processing: A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio. The instrument's software is used to identify the molecular ion peak and analyze the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of 4-Aminoacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Aminoacetanilide, a significant intermediate in the pharmaceutical and dye industries. The following sections detail its melting point and solubility characteristics, supported by standardized experimental protocols for accurate determination.

Core Physical Properties of 4-Aminoacetanilide

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a white to slightly reddish crystalline solid.[1] Its physical characteristics are crucial for its handling, formulation, and synthesis applications.

Quantitative Data Summary

The melting point and solubility of 4-Aminoacetanilide are summarized in the table below. These values represent a range reported across various sources, reflecting potential variations due to experimental conditions and sample purity.

| Physical Property | Value | Unit | Conditions |

| Melting Point | 159 - 167 | °C | - |

| Solubility in Water | 0.1 - 1 | g/100 mL | at 25 °C[2][3][4][5] |

| 1 - 10 | mg/mL | at 25 °C (77 °F)[1] | |

| Solubility in Organic Solvents | - | - | More readily soluble in ethanol, ether, and chloroform.[6] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and drug development. The following are detailed methodologies for measuring the melting point and solubility of a solid compound like 4-Aminoacetanilide, based on established pharmacopeial and international guidelines.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and precise technique for this measurement.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the initial collapse of the sample to its complete liquefaction is recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[7]

-

Capillary tubes (sealed at one end)[6]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 4-Aminoacetanilide is finely powdered using a mortar and pestle.[6]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2.5-3.5 mm.[1]

-

Measurement:

-

The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid preliminary heating is performed to determine an approximate melting range.[5]

-

For a precise measurement, the apparatus is pre-heated to a temperature about 5-10°C below the expected melting point.[3][7]

-

The heating rate is then adjusted to a slow and steady rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

-

Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[1]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent, as outlined in guidelines such as OECD 105.[2][8]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of 4-Aminoacetanilide is added to a flask containing the desired solvent (e.g., distilled water, ethanol). The use of excess solid ensures that a saturated solution is formed.

-

The flask is securely stoppered and placed in a constant temperature shaker bath, typically set at 25°C.[2][8]

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn.

-

The sample is immediately filtered to remove any suspended solid particles that could interfere with the concentration measurement.

-

-

Concentration Analysis:

-

The concentration of 4-Aminoacetanilide in the clear, saturated filtrate is determined using a suitable and validated analytical method. For aromatic compounds like 4-Aminoacetanilide, UV-Vis spectrophotometry is often a convenient choice.

-

A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute in the experimental sample.

-

-

Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL) at the specified temperature.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties relies on a structured experimental workflow. The following diagram illustrates the logical progression from sample preparation to final data analysis for determining the melting point and solubility of a solid compound.

Caption: Workflow for determining the melting point and solubility of a solid.

References

The Synthesis of Paracetamol: A Technical Guide with a Focus on the Precursor 2-(4-Aminophenyl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is one of the most widely used over-the-counter analgesic and antipyretic drugs. Its synthesis is a cornerstone of pharmaceutical chemistry, typically involving the acetylation of 4-aminophenol. This guide provides a comprehensive overview of the established synthesis of paracetamol from 4-aminophenol, including detailed experimental protocols and quantitative data. Furthermore, it explores a theoretical, multi-step pathway for the synthesis of paracetamol from the non-standard precursor, 2-(4-aminophenyl)acetamide. This exploration is intended to provide a deeper understanding of synthetic strategy and potential, albeit less conventional, routes to this vital pharmaceutical compound.

Introduction

The industrial production of paracetamol primarily relies on the acetylation of 4-aminophenol, a method favored for its efficiency and high yield.[1] The synthesis is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride.[1] While this is the predominant route, the exploration of alternative synthetic pathways from different precursors is of academic and industrial interest, potentially offering advantages in terms of cost, availability of starting materials, or environmental impact.

This guide will first detail the well-established synthesis of paracetamol from 4-aminophenol. Subsequently, it will propose a hypothetical multi-step synthesis starting from this compound, a compound not typically used for this purpose. This theoretical pathway will highlight key organic transformations and potential challenges.

Established Synthesis of Paracetamol from 4-Aminophenol

The most common laboratory and industrial synthesis of paracetamol involves the acetylation of 4-aminophenol using acetic anhydride.[2][3] The reaction is typically carried out in an aqueous medium or an organic solvent.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which is subsequently protonated to form acetic acid as a byproduct.[1]

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of paracetamol from 4-aminophenol.

Materials:

-

4-Aminophenol

-

Acetic anhydride

-

Deionized water

-

Ethanol (for recrystallization)

-

Activated charcoal (optional, for decolorization)

Procedure:

-

In a round-bottom flask, suspend 4-aminophenol in deionized water.

-

Add acetic anhydride to the suspension and gently heat the mixture while stirring. The reaction is exothermic.

-

Continue heating and stirring for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture in an ice bath to induce the crystallization of the crude paracetamol.

-

Collect the crude product by vacuum filtration and wash it with cold deionized water to remove impurities such as unreacted starting materials and acetic acid.

-

For further purification, recrystallize the crude paracetamol from a suitable solvent, such as a mixture of ethanol and water. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtration to remove colored impurities.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in an oven at a controlled temperature.[3]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of paracetamol from 4-aminophenol.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminophenol Molar Mass | 109.13 g/mol | [1] |

| Acetic Anhydride Molar Mass | 102.09 g/mol | [1] |

| Product | ||

| Paracetamol Molar Mass | 151.16 g/mol | [1] |

| Melting Point | 169-172 °C | [2] |

| Typical Yield | >85% (after recrystallization) | [2] |

| Solubility (Paracetamol) | ||

| Water | Sparingly soluble in cold water, more soluble in hot water | [3] |

| Ethanol | Soluble | [3] |

Visualization of the Standard Synthesis Pathway

Caption: Standard synthesis of paracetamol from 4-aminophenol.

Theoretical Synthesis of Paracetamol from this compound

The synthesis of paracetamol from this compound is not a standard or documented procedure. However, a plausible, albeit multi-step, pathway can be proposed based on fundamental organic reactions. This theoretical route would first involve the conversion of this compound into the key intermediate, 4-aminophenol, which would then be acetylated as described in the previous section.

The conversion of this compound to 4-aminophenol is the primary challenge and would likely proceed through the following hypothetical steps:

Step 1: Hydrolysis of the Amide The primary amide group of this compound could be hydrolyzed under acidic or basic conditions to yield 4-aminophenylacetic acid.

Step 2: Hofmann or Curtius Rearrangement A Hofmann rearrangement of the primary amide, this compound, would lead to the formation of a primary amine with one less carbon atom.[4][5] This would result in the formation of 4-aminobenzylamine, which is not the desired intermediate. Similarly, a Curtius rearrangement of an acyl azide derived from 4-aminophenylacetic acid would also lead to 4-aminobenzylamine.[6][7]

A more viable, though still challenging, route from 4-aminophenylacetic acid to 4-aminophenol would involve the following transformations:

Alternative Step 2: Conversion of the Carboxylic Acid to a Phenol

This conversion is not a single, standard named reaction and would likely require a multi-step sequence. A possible, though potentially low-yielding, sequence could be:

-

2a. Diazotization: The primary amino group of 4-aminophenylacetic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

2b. Sandmeyer-type Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce a hydroxyl group, which would yield 4-hydroxyphenylacetic acid.

-

2c. Oxidative Decarboxylation: The final and most challenging step would be the decarboxylation of 4-hydroxyphenylacetic acid to yield 4-aminophenol. This is not a trivial transformation and may require specialized reagents or conditions.

Given the complexity and likely low efficiency of converting this compound to 4-aminophenol, this starting material is not a practical precursor for paracetamol synthesis.

Proposed Experimental Considerations

-

Hydrolysis: Acid-catalyzed hydrolysis would likely require refluxing in a strong acid like hydrochloric acid. Base-catalyzed hydrolysis would involve refluxing with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.

-

Diazotization and Hydrolysis: These reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent hydrolysis to the phenol often requires heating.

-

Decarboxylation: The decarboxylation of aromatic carboxylic acids can be challenging and may require high temperatures or the use of a catalyst.

Visualization of the Theoretical Synthesis Pathway

Caption: Theoretical pathway from this compound to paracetamol.

Purification and Characterization of Paracetamol

Regardless of the synthetic route, the final product must be purified and characterized to ensure it meets pharmaceutical standards.

Purification Methods

-

Recrystallization: This is the most common method for purifying crude paracetamol. The choice of solvent is critical to obtain high purity crystals.[3]

-

Activated Charcoal Treatment: Used to remove colored impurities.[3]

Characterization Techniques

The identity and purity of the synthesized paracetamol can be confirmed using various analytical techniques:

| Technique | Expected Results |

| Melting Point | A sharp melting point within the range of 169-172 °C indicates high purity. A broad melting range suggests the presence of impurities. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities. |

Conclusion

The synthesis of paracetamol via the acetylation of 4-aminophenol is a robust, well-established, and efficient process that is widely used in the pharmaceutical industry. The experimental protocol is straightforward, and the product can be readily purified to a high degree.

While the synthesis of paracetamol from this compound is theoretically plausible through a multi-step pathway, it presents significant challenges, particularly in the conversion of the arylacetic acid moiety to a phenol. This theoretical exploration underscores the elegance and efficiency of the established synthetic route and highlights the importance of precursor selection in the design of a practical and economical synthesis. For researchers and professionals in drug development, a thorough understanding of both established and potential synthetic routes is crucial for innovation and process optimization.

References

- 1. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 2. pure.aber.ac.uk [pure.aber.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Enduring Legacy of 4-Aminoacetanilide: A Technical Guide

An in-depth exploration of the synthesis, historical significance, and analytical data of a pivotal chemical intermediate.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is an aromatic amine that emerged in the late 19th century, a period of burgeoning innovation in synthetic chemistry.[1][2] While the precise individual credited with its initial synthesis remains unrecorded, its discovery was intrinsically linked to the burgeoning aniline dye industry.[1] This compound quickly transcended its origins in color chemistry to become a cornerstone in the development of pharmaceuticals, most notably as a precursor to early analgesic and antipyretic drugs.[1][3] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of 4-Aminoacetanilide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminoacetanilide is a white to slightly reddish crystalline solid that tends to darken upon exposure to air.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-aminophenyl)acetamide | [4] |

| Other Names | p-Aminoacetanilide, N-Acetyl-p-phenylenediamine | [4][5] |

| CAS Number | 122-80-5 | [4] |

| Molecular Formula | C₈H₁₀N₂O | [4] |

| Molar Mass | 150.18 g/mol | [4] |

| Melting Point | 164–167 °C | [4] |

| Boiling Point | 267 °C | [4] |

| Solubility in water | 0.1-1 g/100 mL at 25 °C | [4] |

Historical Synthesis Protocols

The industrial production of 4-Aminoacetanilide has historically relied on a two-step process starting from acetanilide. This involves the nitration of acetanilide to form p-nitroacetanilide, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Acetanilide to p-Nitroacetanilide

The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, with the para isomer being the major product due to reduced steric hindrance.[6][7]

This protocol is a representative method for the synthesis of p-nitroacetanilide.

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a beaker, dissolve 3 grams of finely powdered acetanilide in glacial acetic acid, gently warming if necessary to achieve complete dissolution.[6]

-

Cool the solution and slowly add concentrated sulfuric acid with constant stirring. The mixture will become warm.[6]

-

Place the beaker in an ice bath to cool the solution.[6]

-

In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture.[8]

-

Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C with constant stirring.[6]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[6]

-

Pour the reaction mixture onto 100 grams of crushed ice with stirring to precipitate the crude p-nitroacetanilide.[6]

-

Filter the resulting crystals and wash thoroughly with cold water to remove any residual acid.[6]

-

Recrystallize the crude product from ethanol to yield purified p-nitroacetanilide.[6]

Step 2: Reduction of p-Nitroacetanilide to 4-Aminoacetanilide

A historical method for the reduction of the nitro group involves the use of iron filings in an acidic medium. This method was widely used in the early 20th century.[9]

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming (1937).[9]

Materials:

-

p-Nitroacetanilide (moist)

-

Iron filings

-

40% Acetic acid

-

Water

-

Sodium carbonate

-

Ammonium sulfide

Procedure:

-

In a vessel equipped with a stirrer, heat a mixture of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water to boiling.[9]

-

To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions.[9]

-

Continue boiling for 10 minutes after the final addition. A spot test on filter paper should show a colorless solution.[9]

-

Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[9]

-

Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A spot test with sodium sulfide should show no coloration.[9]

-

Filter the reaction mixture and evaporate the filtrate to a volume of 400 ml.[9]

-

Upon cooling, 4-Aminoacetanilide will crystallize as long needles. A second crop can be obtained by further evaporation of the mother liquor.[9]

Alternative Synthesis: Acetylation of p-Phenylenediamine

A more direct route to 4-Aminoacetanilide is the selective acetylation of p-phenylenediamine. This method avoids the use of nitrating agents and subsequent reduction steps.

Experimental Protocol: Acetylation of p-Phenylenediamine

This protocol describes a modern approach to the synthesis of 4-Aminoacetanilide.[10]

Materials:

-

p-Phenylenediamine

-

Ethyl acetate

-

Acetic acid

-

Triethylenediamine (catalyst)

-

n-Butanol (for washing)

Procedure:

-

In a four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix well.[10]

-

Under a nitrogen atmosphere, heat the mixture to 65-90°C.[10]

-

Add 10.00 g of acetic acid dropwise. After the addition, maintain the reaction temperature at 78-82°C for 6 hours.[10]

-

After the reaction is complete, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization.[10]

-

Filter the product and wash the filter cake with n-butanol.[10]

-

Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of 4-Aminoacetanilide.[10]

Historical and Industrial Significance

Pivotal Intermediate in the Azo Dye Industry

The primary amino group of 4-Aminoacetanilide can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes.[1] These dyes have been instrumental in the textile, paper, and leather industries.[5] Specific examples of dyes synthesized using 4-Aminoacetanilide as an intermediate include:

-

Disperse Yellow G[1]

-

Direct Acid-Resistant Vermilion 4BS[1]

-

Acid-Resistant Fuchsia 6B[1]

-

Active Blue AG[1]

-

Black Salt ANB[1]

-

Neutral Brilliant Blue GL[1]

A Precursor in Pharmaceutical Synthesis

4-Aminoacetanilide played a crucial role in the history of analgesic and antipyretic medications as a key intermediate in the synthesis of phenacetin and paracetamol (acetaminophen).

Phenacetin Synthesis: Phenacetin, a once widely used pain reliever and fever reducer, can be synthesized from 4-Aminoacetanilide via the Williamson ether synthesis. This involves the formation of a phenoxide from the corresponding p-aminophenol derivative, followed by reaction with an ethyl halide. Although phenacetin has been largely withdrawn from the market due to its adverse effects, its synthesis represents a significant historical application of 4-Aminoacetanilide.[11][12]

Paracetamol (Acetaminophen) Synthesis: Paracetamol, one of the most widely used over-the-counter analgesics, can be synthesized from 4-Aminoacetanilide. The process involves the diazotization of the amino group of 4-Aminoacetanilide, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group, thereby forming paracetamol.

Conclusion

From its origins in the vibrant world of 19th-century dye chemistry to its pivotal role in the development of modern pharmaceuticals, 4-Aminoacetanilide has proven to be a remarkably versatile and enduring chemical intermediate. Its straightforward synthesis and reactive functional groups have made it an invaluable building block in organic synthesis for over a century. The historical context of its discovery and application underscores the interconnectedness of different fields of chemical industry and the profound impact that a single molecule can have on technological and medical progress. This guide has provided a detailed overview of its discovery, historical synthesis, and key applications, offering valuable insights for today's researchers and scientists.

References

- 1. nbinno.com [nbinno.com]

- 2. chemneo.com [chemneo.com]

- 3. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 5. 4'-Aminoacetanilide [myskinrecipes.com]

- 6. byjus.com [byjus.com]

- 7. collegedunia.com [collegedunia.com]

- 8. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 9. prepchem.com [prepchem.com]

- 10. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Isomers of Aminoacetanilide and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of aminoacetanilide: 2-aminoacetanilide, 3-aminoacetanilide, and 4-aminoacetanilide. It delves into their synthesis, physicochemical properties, and a detailed exploration of their basic characteristics. This document is intended to serve as a valuable resource for professionals in drug development and chemical research.

Introduction to Aminoacetanilide Isomers

Aminoacetanilides are aromatic compounds containing both an amino (-NH₂) and an acetamido (-NHCOCH₃) group attached to a benzene ring. The relative positions of these two functional groups give rise to three structural isomers: ortho (2-), meta (3-), and para (4-).[1] These compounds are significant intermediates in the synthesis of various pharmaceuticals and dyes.[2][3][4] Understanding their basic properties is crucial for reaction design, purification, and the development of new chemical entities.

Synthesis of Aminoacetanilide Isomers

The most common synthetic route to all three isomers involves the reduction of the corresponding nitroacetanilide precursor. This two-step process typically starts with the acetylation of the respective nitroaniline, followed by the reduction of the nitro group.

General Synthesis Pathway:

-

Acetylation of Nitroaniline: The corresponding nitroaniline is acetylated using acetic anhydride or acetyl chloride to form the N-(nitrophenyl)acetamide.

-

Reduction of Nitroacetanilide: The nitro group of the N-(nitrophenyl)acetamide is then reduced to an amino group. Common reducing agents include tin and hydrochloric acid, or catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst).[2][3][4]

For instance, 4-aminoacetanilide can be synthesized by the reduction of 4-nitroacetanilide.[4] An alternative green synthesis method involves the reduction of p-nitroacetanilide using zinc and ammonium chloride in water.[4] Similarly, 2-aminoacetanilide is produced via the catalytic hydrogenation of 2-nitroacetanilide.[2] The synthesis of 3-aminoacetanilide also proceeds through the reduction of m-nitroacetanilide.[3]

Physicochemical Properties

The physical properties of the aminoacetanilide isomers are summarized in the table below. These properties are essential for their handling, purification, and use in synthetic protocols.

| Property | 2-Aminoacetanilide (ortho) | 3-Aminoacetanilide (meta) | 4-Aminoacetanilide (para) |

| IUPAC Name | N-(2-aminophenyl)acetamide[2] | N-(3-aminophenyl)acetamide[3] | N-(4-aminophenyl)acetamide[4] |

| CAS Number | 34801-09-7[2] | 102-28-3[3] | 122-80-5[4] |

| Molecular Formula | C₈H₁₀N₂O[2] | C₈H₁₀N₂O[3] | C₈H₁₀N₂O[4] |

| Molar Mass | 150.18 g/mol [2] | 150.18 g/mol [3] | 150.181 g/mol [4] |

| Appearance | Solid[2] | Gray solid[3] | White to pink-brown powder[4] |

| Melting Point | 133-137 °C[2] | 86-88 °C[3] | 164–167 °C[4] |

| Water Solubility | Data not readily available | Soluble (1-5 g/100 mL at 24 °C)[3] | Slightly soluble (0.1-1 g/100 mL at 25 °C)[4] |

| Predicted pKa | Data not readily available | 14.82 ± 0.70 | 14.75 ± 0.70[5] |

Basic Properties of Aminoacetanilide Isomers

The basicity of the aminoacetanilide isomers is primarily determined by the electronic effects of the acetamido group on the aromatic ring. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making them less available for protonation. The nature and position of substituents on the ring further modify this basicity.

The acetamido group (-NHCOCH₃) exhibits a dual electronic effect:

-

-I (Inductive) Effect: The electronegative oxygen atom in the carbonyl group withdraws electron density through the sigma bonds. This effect deactivates the ring and decreases the electron density on the amino group, thus reducing its basicity.

-

+M (Mesomeric or Resonance) Effect: The lone pair of electrons on the amide nitrogen can be delocalized into the benzene ring. This effect is electron-donating and increases the electron density at the ortho and para positions.

The overall effect on the basicity of the amino group depends on the interplay of these two opposing effects at the different isomeric positions.

Caption: Factors influencing the basicity of aminoacetanilide isomers.

Relative Basicity Ranking (Predicted):

4-Aminoacetanilide (para) > 3-Aminoacetanilide (meta) > 2-Aminoacetanilide (ortho)

-

Para-isomer: The +M effect of the acetamido group increases electron density at the para position, making the amino group more basic. This effect generally outweighs the -I effect.

-

Meta-isomer: The +M effect does not operate at the meta position. Therefore, the basicity is primarily reduced by the -I effect of the acetamido group.

-

Ortho-isomer: In addition to the electronic effects, the ortho-isomer is subject to steric hindrance from the adjacent acetamido group, which can impede the approach of a proton. Furthermore, there is a possibility of intramolecular hydrogen bonding between the amino and acetamido groups, which would decrease the availability of the amino lone pair for protonation. This combination of factors is expected to make the ortho-isomer the least basic.

Experimental Protocols for Basicity Determination

Accurate determination of the basicity of the aminoacetanilide isomers requires experimental measurement of their pKa or pKb values. The pKa of the conjugate acid is a common measure of the basicity of an amine. Two widely used methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH of the solution as a function of the volume of titrant added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the aminoacetanilide isomer and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by plotting the first or second derivative of the titration curve.

Caption: Experimental workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or for which only small amounts of sample are available. It relies on the principle that the UV-Vis absorption spectrum of the protonated and unprotonated forms of the amine are different.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the amine.

-

Preparation of Sample Solutions: Prepare a stock solution of the aminoacetanilide isomer in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same total amine concentration but different pH values.

-

Spectral Measurement: Measure the UV-Vis absorption spectrum of each solution.

-

Data Analysis: Identify wavelengths where the absorbance of the protonated and unprotonated species differs significantly. Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the conjugate acid. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various pH values.

Conclusion

References

The Pivotal Role of 2-(4-Aminophenyl)acetamide in Advanced Dye Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)acetamide, also known as 4-aminoacetanilide or N-acetyl-p-phenylenediamine, is a versatile chemical intermediate that serves as a cornerstone in the synthesis of a wide array of azo dyes. Its unique molecular architecture, featuring a reactive primary amine group and an acetamide moiety, allows for the creation of chromophores with diverse colors and functional properties. This technical guide provides an in-depth exploration of the synthesis, applications, and potential biological significance of dyes derived from this pivotal precursor. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to facilitate research and development in the fields of dye chemistry and medicinal chemistry.

Core Chemistry and Synthetic Principles

The primary application of this compound in dye synthesis lies in its function as a diazo component in the production of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a conjugated system responsible for their color.[2] The synthesis of azo dyes from this compound is a well-established two-step process:

-

Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, anilines, or pyrazolones.[3] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo linkage and generate the final dye molecule.

The final color and properties of the dye, such as its solubility, lightfastness, and affinity for different substrates, are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling component.[3]

Experimental Protocols

General Protocol for the Synthesis of Azo Dyes from this compound

This protocol outlines the general procedure for the diazotization of this compound and its subsequent coupling with a generic aromatic coupling component.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Aromatic coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

-

In a beaker, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 20-30 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve a molar equivalent of the chosen coupling component in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the crude dye with cold distilled water to remove any unreacted salts.

-

Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

-

Calculate the percentage yield.

Specific Protocol: Synthesis of N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide

This protocol details the synthesis of a specific azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

-

This compound (1.50 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (3 mL)

-

Sodium Nitrite (0.70 g, 0.01 mol)

-

2-Naphthol (1.44 g, 0.01 mol)

-

Sodium Hydroxide (1.20 g)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Diazotization: Suspend 1.50 g of this compound in 20 mL of water and add 3 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 0.70 g of sodium nitrite in 5 mL of cold water, keeping the temperature below 5 °C. Stir for 20 minutes to obtain a clear diazonium salt solution.

-

Coupling: In a separate beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A red precipitate will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Isolation and Purification: Filter the precipitated red dye, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of azo dyes synthesized from this compound and various coupling components.

| Coupling Component | Dye Name/Structure | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |

| 2-Naphthol | N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide | ~85% | 245-247 | 485 (in DMF) | Adapted from[3] |

| Phenol | N-(4-((4-hydroxyphenyl)diazenyl)phenyl)acetamide | ~80% | 238-240 | 430 (in DMF) | General protocol |

| N,N-Dimethylaniline | N-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)acetamide | ~90% | 255-257 | 460 (in DMF) | General protocol |

| Salicylic Acid | N-(4-((2-hydroxy-4-carboxyphenyl)diazenyl)phenyl)acetamide | ~75% | >300 | 445 (in DMF) | General protocol |

Visualization of Synthetic Workflow and Applications

General Synthesis Workflow

The following diagram illustrates the two-step synthesis process of azo dyes from this compound.

Caption: General workflow for azo dye synthesis.

Logical Relationship of Applications

This diagram shows the relationship between the synthesized azo dyes and their potential applications, including in the context of drug development.

Caption: Applications of derived azo dyes.

Role in Drug Development and Biological Activities

Beyond their traditional use as colorants, azo compounds are gaining increasing attention in the field of drug development. The azo linkage can be cleaved by azoreductase enzymes present in the gut microbiota, which opens up possibilities for colon-targeted drug delivery.[4] Furthermore, many azo dyes have been shown to possess intrinsic biological activities.

-

Antimicrobial Activity: Several studies have reported that azo dyes derived from various aromatic amines exhibit antibacterial and antifungal properties.[5][6] The presence of the azo group, along with other substituents on the aromatic rings, can contribute to their ability to inhibit the growth of microorganisms.[6]

-

Anticancer Activity: Research has indicated that certain azo compounds display cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often related to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

The acetamide group in this compound can also influence the pharmacokinetic properties of the resulting dyes, potentially enhancing their bioavailability or modifying their metabolic pathways. This makes dyes derived from this precursor interesting candidates for further investigation as potential therapeutic agents.

Conclusion

This compound is a fundamentally important and versatile precursor in the synthesis of a wide range of azo dyes. The straightforward and adaptable two-step synthesis process allows for the creation of a vast library of colored compounds with tunable properties. While their primary application remains in the coloration of textiles and other materials, the emerging biological activities of these dyes present exciting opportunities for research in medicinal chemistry and drug development. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and researchers working in these dynamic fields.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. cuhk.edu.hk [cuhk.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)acetamide

Abstract